molecular formula C12H15NO2 B1337855 N,N-diethyl-4-formylbenzamide CAS No. 58287-77-7

N,N-diethyl-4-formylbenzamide

Cat. No. B1337855
CAS RN: 58287-77-7
M. Wt: 205.25 g/mol
InChI Key: OTGRTWQLBHAZFG-UHFFFAOYSA-N
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Patent
US09314463B2

Procedure details

4-Carboxybenzaldehyde (1.07 g, 7.13 mmol) was added into SOCl2 (5 ml). The mixture was refluxed for 6 hours until the solid was totally dissolved in solution. Then SOCl2 was evaporated under reduced pressure. Toluene (10 ml) was added to the residue and then removed under reduced pressure. The resulting residue was dissolved in anhydrous DCM (10 ml). Et2NH (20 mmol, 2.07 ml) was added dropwise. The solution was stirred at room temperature overnight. The solvent was removed under reduced pressure and the resulting residue was subjected to flash chromatography (EtOAc/Hexanes=30%˜50%) to give compound (1) (1.32 g, 6.44 mmol, yield 90%). 1H NMR (CDCl3) δ 10.06 (s, 1H), 7.95 (d, 2H), 7.55 (d, 2H), 3.58 (quart, 2H), 3.23 (quart, 2H), 1.28 (t, 3H), 1.13 (t, 3H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.O=S(Cl)Cl.[NH:16]([CH2:19][CH3:20])[CH2:17][CH3:18]>>[CH2:17]([N:16]([CH2:19][CH3:20])[C:1](=[O:3])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)[CH3:18]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
2.07 mL
Type
reactant
Smiles
N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours until the solid
Duration
6 h
DISSOLUTION
Type
DISSOLUTION
Details
was totally dissolved in solution
CUSTOM
Type
CUSTOM
Details
Then SOCl2 was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (10 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in anhydrous DCM (10 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C(C1=CC=C(C=C1)C=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.44 mmol
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.